Phenacaine

Description

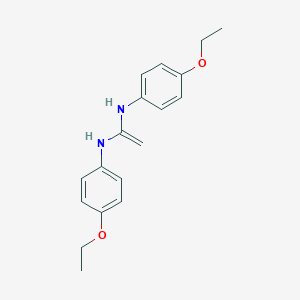

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-ethoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDAEKSDNVPFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046062 | |

| Record name | Phenacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-93-9 | |

| Record name | Phenacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenacaine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacaine is a local anesthetic agent that reversibly blocks nerve signal conduction, primarily by targeting voltage-gated sodium channels (NaV). These channels are integral membrane proteins that play a crucial role in the initiation and propagation of action potentials in excitable cells, such as neurons. By inhibiting the influx of sodium ions through these channels, phenacaine effectively dampens neuronal excitability, leading to a loss of sensation in the localized area of application. This technical guide provides an in-depth exploration of the molecular mechanisms underlying phenacaine's action on voltage-gated sodium channels, including its binding sites, state-dependent interactions, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: The Modulated Receptor Hypothesis

The interaction of phenacaine with voltage-gated sodium channels is best described by the Modulated Receptor Hypothesis . This model posits that the affinity of local anesthetics for the sodium channel is not constant but is instead dependent on the conformational state of the channel.[1] Voltage-gated sodium channels cycle through three primary states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.

-

Open State: Upon membrane depolarization, the channel opens, allowing for the rapid influx of sodium ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for subsequent opening.

Phenacaine, like other local anesthetics, exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1] This state-dependent binding is the basis for the phenomenon of use-dependent block (or phasic block), where the degree of channel inhibition increases with the frequency of nerve stimulation.[2] Nerves that are firing at a higher frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by phenacaine.

The Binding Site: An Inner Pore Receptor

The binding site for phenacaine and other local anesthetics is located within the inner pore of the voltage-gated sodium channel α-subunit.[3] This receptor site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel pore.[4] Mutagenesis studies have identified a highly conserved phenylalanine residue in the IVS6 segment as a critical determinant of local anesthetic binding and use-dependency.[5] The binding of phenacaine to this site is thought to physically occlude the pore, thereby preventing the passage of sodium ions, and may also involve electrostatic repulsion.

Pathways of Channel Access

Phenacaine can access its binding site within the channel pore through two distinct pathways:

-

The Hydrophilic Pathway: In its protonated, charged form, phenacaine can access the inner pore when the channel's activation gate is open. This pathway is therefore only available during channel activation.[2]

-

The Hydrophobic Pathway: In its neutral, uncharged form, phenacaine can partition into the lipid cell membrane and diffuse laterally to access its binding site through fenestrations in the side of the channel protein.[6] This pathway is accessible even when the channel is in the closed or inactivated state.

Quantitative Data

While extensive quantitative data on the binding kinetics and potency of many local anesthetics on various voltage-gated sodium channel subtypes exist, specific data for phenacaine is not as readily available in the published literature. To provide a comparative context for researchers, the following tables summarize key quantitative parameters for other well-characterized local anesthetics. These values are typically determined using the experimental protocols outlined in the subsequent section.

Table 1: Comparative IC50 Values for Tonic Block of Voltage-Gated Sodium Channels by Local Anesthetics

| Compound | Channel Subtype | IC50 (µM) | Reference |

| Lidocaine | TTXs (Rat DRG) | 42 | [7] |

| TTXr (Rat DRG) | 210 | [7] | |

| hNaV1.5 | 295 | [8] | |

| Bupivacaine | TTXs (Rat DRG) | 13 | [7] |

| TTXr (Rat DRG) | 32 | [7] | |

| hNaV1.5 | 4.51 | [2] | |

| Tetracaine | Peripheral Nerve | 0.7 | [7] |

| hNaV1.5 | 4.5 | [8] | |

| hNaV1.7 | 3.6 | [9] |

TTXs: Tetrodotoxin-sensitive; TTXr: Tetrodotoxin-resistant

Table 2: Comparative IC50 Values for Use-Dependent Block of Voltage-Gated Sodium Channels by Local Anesthetics

| Compound | Channel Subtype | Frequency (Hz) | IC50 (µM) | Reference |

| Lidocaine | hNaV1.5 | 30 | 74 | [10] |

| Mexiletine | hNaV1.5 | Not Specified | 47.0 | [11] |

| Quinidine | hNaV1.5 | Not Specified | 28.9 | [11] |

| Flecainide | hNaV1.5 | Not Specified | 5.5 | [11] |

Table 3: Comparative Binding Affinities (Ki) and Kinetics for Local Anesthetics

| Compound | Channel/Preparation | Parameter | Value | Reference |

| Lidocaine | Cardiac Na+ Channels | EC50 (High Affinity) | 5-20 µM | [11] |

| Bupivacaine | Toad Node of Ranvier | k_on (open) | 2.5 x 10^5 M^-1 s^-1 | [6] |

| Toad Node of Ranvier | k_on (inactivated) | 4.4 x 10^4 M^-1 s^-1 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of phenacaine with voltage-gated sodium channels.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channel function. The whole-cell configuration is typically used to measure the activity of the entire population of sodium channels in a single cell.

1. Cell Preparation:

-

Use a cell line stably expressing the desired human voltage-gated sodium channel subtype (e.g., HEK293 cells expressing hNaV1.5).

-

Culture cells to 70-80% confluency.

-

On the day of the experiment, dissociate cells using a gentle enzyme solution (e.g., trypsin-EDTA) and re-plate them onto glass coverslips at a low density.

-

Allow cells to adhere for at least 1-2 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium and fluoride are used to block potassium and calcium channels, respectively, isolating the sodium current.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

Use a patch-clamp amplifier to control the membrane potential (voltage-clamp) and record the resulting currents.

4. Voltage Protocols:

-

Tonic Block: Hold the cell at a very negative potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply brief depolarizing pulses (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz). After obtaining a stable baseline current, perfuse the chamber with the external solution containing various concentrations of phenacaine and measure the reduction in the peak sodium current.

-

Use-Dependent Block: Hold the cell at a more depolarized potential (e.g., -90 mV). Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz). Measure the progressive decrease in the peak sodium current during the pulse train in the presence of phenacaine.

5. Data Analysis:

-

For tonic block, plot the fractional block of the peak current as a function of phenacaine concentration and fit the data with the Hill equation to determine the IC50.

-

For use-dependent block, quantify the fractional block at each pulse in the train and compare the block at different stimulation frequencies.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for phenacaine binding.

1. Mutagenesis:

-

Obtain the cDNA encoding the desired voltage-gated sodium channel α-subunit.

-

Use a commercially available site-directed mutagenesis kit to introduce a specific mutation (e.g., changing a phenylalanine to an alanine) at a putative binding site residue.

-

Verify the mutation by DNA sequencing.

2. Channel Expression:

-

Transcribe the wild-type and mutant channel cRNA in vitro.

-

Inject the cRNA into Xenopus laevis oocytes or transfect a mammalian cell line (e.g., HEK293 cells).

-

Allow 2-3 days for channel expression.

3. Functional Characterization:

-

Perform whole-cell patch-clamp electrophysiology (or two-electrode voltage clamp for oocytes) on cells expressing either the wild-type or mutant channels as described above.

-

Determine the IC50 for tonic and use-dependent block by phenacaine for both the wild-type and mutant channels.

4. Data Analysis:

-

A significant increase in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for phenacaine binding.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of phenacaine for the sodium channel.

1. Membrane Preparation:

-

Homogenize cells or tissue expressing the target sodium channel in a cold buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of the membrane preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the local anesthetic site (e.g., [3H]-batrachotoxin).

-

Add increasing concentrations of unlabeled phenacaine to compete with the radioligand for binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the phenacaine concentration.

-

Fit the data to a one-site competition model to determine the IC50 of phenacaine.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: Signaling pathway of voltage-gated sodium channel gating and phenacaine blockade.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Logical relationship of the Modulated Receptor Hypothesis.

Caption: Workflow for a site-directed mutagenesis experiment.

Conclusion

Phenacaine exerts its local anesthetic effect through a state-dependent blockade of voltage-gated sodium channels. Its higher affinity for the open and inactivated states of the channel, mediated by binding to a receptor site within the inner pore, leads to a potent and use-dependent inhibition of neuronal excitability. While specific quantitative data for phenacaine's interaction with various sodium channel subtypes are not extensively documented, the well-established mechanisms for other local anesthetics provide a strong framework for understanding its action. The experimental protocols detailed in this guide offer robust methodologies for future research aimed at precisely quantifying the binding kinetics and potency of phenacaine, which will be invaluable for the development of novel and more selective local anesthetic agents.

References

- 1. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 2. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Historical Development of Phenacaine (Holocaine): A Technical Guide

Abstract

Phenacaine, also known by its trade name Holocaine, emerged in the late 19th century as an early synthetic local anesthetic, developed amidst the search for a less toxic and non-addictive alternative to cocaine.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, chemical synthesis, and mechanism of action of Phenacaine. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental insights and a historical perspective on this significant compound in the evolution of local anesthesia.

Introduction: The Quest for Cocaine Alternatives

The introduction of cocaine as the first local anesthetic in 1884 by Carl Koller revolutionized surgical procedures, particularly in ophthalmology.[2][3] However, the significant toxicity and addictive properties of cocaine quickly became apparent, prompting a dedicated search for safer synthetic substitutes.[4][5] This period of intense chemical exploration led to the synthesis of several new local anesthetics, including Phenacaine, which offered a distinct chemical structure and anesthetic profile.[2]

Discovery and Historical Timeline

Phenacaine was synthesized as part of a broader effort in the late 19th and early 20th centuries to develop new amino ester local anesthetics.[2] Its development followed the synthesis of other early cocaine alternatives like tropocaine and eucaine.[5] While less prominent than later anesthetics such as procaine and lidocaine, Phenacaine found a specific and valuable niche, primarily as a topical anesthetic in ophthalmic procedures.[6][7]

Caption: Historical development timeline of early local anesthetics.

Chemical Properties and Synthesis

Phenacaine is chemically designated as N,N'-Bis(4-ethoxyphenyl)acetamidine and possesses the chemical formula C18H22N2O2.[8]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C18H22N2O2 | [8][9] |

| Molecular Weight | 298.39 g/mol | [9] |

| CAS Number | 101-93-9 | [7][8] |

| Melting Point (HCl salt) | 191 °C | [10] |

Synthesis Pathway

The synthesis of Phenacaine can be achieved through the condensation of p-phenetidine with triethyl orthoacetate.[7] This reaction forms an imino ether intermediate (a Pinner salt), which then reacts with a second equivalent of p-phenetidine to yield Phenacaine.[7] An alternative patented synthesis route utilized phenacetin as the precursor.[7]

References

- 1. Local anesthetic - Wikipedia [en.wikipedia.org]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The History of Local Anaesthesia [gresham.ac.uk]

- 4. ijhns.com [ijhns.com]

- 5. researchgate.net [researchgate.net]

- 6. firsthope.co.in [firsthope.co.in]

- 7. Phenacaine - Wikipedia [en.wikipedia.org]

- 8. Phenacaine [webbook.nist.gov]

- 9. phenacaine [drugcentral.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Phenacaine's Inhibitory Effects on Calmodulin-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effects of the local anesthetic phenacaine on calmodulin (CaM)-dependent enzymes. Phenacaine exerts its inhibitory action not by directly targeting the enzymes, but by antagonizing calmodulin, a crucial calcium-binding protein that regulates a multitude of cellular processes. This guide will detail the mechanism of action, summarize the available quantitative data for related local anesthetics, provide comprehensive experimental protocols for assessing this inhibition, and visualize the relevant signaling pathways. This document is intended to be a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the off-target effects of local anesthetics and the modulation of calmodulin-dependent signaling.

Introduction: The Role of Calmodulin in Cellular Signaling

Calmodulin is a ubiquitous, highly conserved calcium-binding protein that functions as a primary transducer of intracellular calcium signals.[1] Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of target proteins, including a variety of enzymes.[1] This regulation is critical for numerous physiological processes such as neurotransmission, muscle contraction, cell proliferation, and apoptosis.

Phenacaine, a potent local anesthetic, has been demonstrated to interfere with these Ca²⁺-dependent signaling pathways by targeting calmodulin.[1][2][3] This guide will focus on the inhibitory effects of phenacaine on two key classes of calmodulin-dependent enzymes: cyclic nucleotide phosphodiesterases and Ca²⁺-ATPases.

Mechanism of Action: Phenacaine as a Calmodulin Antagonist

The primary mechanism by which phenacaine inhibits calmodulin-dependent enzymes is through direct binding to calmodulin in a Ca²⁺-dependent manner.[1][2][3] This interaction prevents calmodulin from activating its target enzymes. The binding of local anesthetics like phenacaine to calmodulin is thought to be driven by both hydrophobic and electrostatic interactions. This antagonism effectively uncouples the calcium signal from its downstream enzymatic effectors.

The inhibitory action of phenacaine is specific to the calmodulin-stimulated activity of these enzymes; the basal, calmodulin-independent activity remains largely unaffected.[1][2][3] This specificity underscores the role of phenacaine as a calmodulin antagonist rather than a direct enzyme inhibitor.

Quantitative Data: Inhibitory Potency of Local Anesthetics on Calmodulin-Dependent Enzymes

| Local Anesthetic | Target Enzyme System | IC₅₀ (µM) | Reference |

| Dibucaine | Calmodulin-dependent Phosphodiesterase | 15 | [1] |

| Tetracaine | Calmodulin-dependent Phosphodiesterase | 40 | [1] |

| Dibucaine | Calmodulin-dependent Ca²⁺-ATPase | 20 | [1] |

| Tetracaine | Calmodulin-dependent Ca²⁺-ATPase | 50 | [1] |

Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce the calmodulin-stimulated enzyme activity by 50%. These values can vary depending on the experimental conditions, such as the concentrations of Ca²⁺ and calmodulin.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effects of phenacaine on calmodulin-dependent enzymes.

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay

This assay measures the activity of PDE by quantifying the conversion of cyclic AMP (cAMP) to 5'-AMP. The inhibition by phenacaine is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

-

Enzyme: Purified calmodulin-dependent phosphodiesterase (e.g., from bovine brain).

-

Substrate: Cyclic AMP (cAMP) and [³H]-cAMP.

-

Activator: Purified calmodulin and CaCl₂.

-

Inhibitor: Phenacaine hydrochloride.

-

Reaction Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂.

-

Stop Solution: 0.1 M HCl.

-

Separation Medium: Anion-exchange resin (e.g., Dowex).

-

Scintillation Cocktail and Scintillation Counter .

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, CaCl₂, calmodulin, and the desired concentration of phenacaine (or vehicle control).

-

Add the purified phosphodiesterase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate mixture of cAMP and [³H]-cAMP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to the anion-exchange resin column to separate the unreacted [³H]-cAMP from the product [³H]-5'-AMP.

-

Elute the [³H]-5'-AMP with water and collect the eluate.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity and determine the percent inhibition by phenacaine.

Calmodulin-Dependent Ca²⁺-ATPase Inhibition Assay

This assay measures the activity of the Ca²⁺-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Enzyme Source: Erythrocyte ghosts or purified Ca²⁺-ATPase.

-

Substrate: Adenosine triphosphate (ATP).

-

Activator: Purified calmodulin and CaCl₂.

-

Inhibitor: Phenacaine hydrochloride.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing KCl, MgCl₂, and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

Colorimetric Reagent for Pi detection: (e.g., Malachite green-molybdate reagent).

-

Spectrophotometer .

Protocol:

-

Prepare erythrocyte ghosts or use a purified enzyme preparation.

-

Set up reaction tubes containing the assay buffer, CaCl₂, and calmodulin.

-

Add the desired concentrations of phenacaine or vehicle control to the respective tubes.

-

Add the enzyme preparation to the tubes and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green).

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released.

-

Calculate the specific activity of the Ca²⁺-ATPase and the percentage of inhibition by phenacaine.

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways affected by phenacaine's inhibition of calmodulin-dependent enzymes.

Conclusion

Phenacaine acts as a potent inhibitor of calmodulin-dependent enzymes by antagonizing calmodulin, thereby disrupting Ca²⁺-mediated signaling pathways. This guide has provided a comprehensive overview of the mechanism of action, comparative quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. Understanding these off-target effects of phenacaine and other local anesthetics is crucial for a complete pharmacological profile and for the development of more selective therapeutic agents. The provided protocols and diagrams serve as a practical resource for researchers investigating the intricate role of calmodulin in cellular regulation and its modulation by pharmacological agents.

References

Spectroscopic Analysis of Phenacaine: A Technical Guide for Identification

Introduction

Phenacaine, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a topical anesthetic.[1][2] Its definitive identification is crucial in pharmaceutical quality control, forensic analysis, and drug development to ensure product purity, verify identity, and support regulatory compliance. Spectroscopic techniques provide a rapid, reliable, and non-destructive means for the structural elucidation and identification of Phenacaine. This guide details the application of key spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for this purpose.

Chemical Profile

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint.[5]

Experimental Protocol (Electron Ionization - MS)

-

Sample Introduction: A dilute solution of Phenacaine in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct insertion probe or Gas Chromatography (GC) inlet.

-

Ionization: The sample is vaporized and enters the ionization chamber where it is bombarded with a beam of electrons (typically at 70 eV). This process forms a positively charged molecular ion (M•+) and various fragment ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against m/z.[6]

Data Presentation: Key Ions and Fragments

The mass spectrum of Phenacaine is characterized by a distinct molecular ion and several major fragment ions resulting from the cleavage of its ether and amidine linkages.[4]

| m/z Value | Proposed Fragment Ion | Interpretation | Relative Intensity |

| 298 | [C₁₈H₂₂N₂O₂]•+ | Molecular Ion (M•+) | High |

| 190 | [C₁₀H₁₂NO₂]•+ | Cleavage of the C-N bond | Moderate |

| 162 | [C₉H₁₀O₂]•+ | Cleavage of the C-N bond with H transfer | Moderate |

| 135 | [C₈H₁₀NO]+ | p-Ethoxyanilinium ion | High |

| 109 | [C₇H₉O]+ | p-Ethoxyphenol radical cation | High |

| 108 | [C₇H₈O]•+ | p-Ethoxyphenol ion | Base Peak (100%) |

| 77 | [C₆H₅]+ | Phenyl cation (loss of ethoxy group) | Moderate |

Data derived from the NIST Mass Spectrometry Data Center.[4]

Interpretation and Visualization

The fragmentation of Phenacaine is initiated by the loss of an electron to form the molecular ion at m/z 298. The most abundant fragment, the base peak, is observed at m/z 108, corresponding to the stable p-ethoxyphenol ion. Other significant peaks arise from cleavages around the central acetamidine core, as illustrated in the following pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule.[7]

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of solid Phenacaine powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is pressed with a clamp to ensure good contact. An IR beam is passed through the ATR crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample.

-

Spectrum Generation: The detector measures the attenuation of the IR beam at different wavenumbers, resulting from absorption by the sample's functional groups. The instrument software converts this signal into an IR spectrum plotting transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Data Presentation: Predicted IR Absorption Bands

Based on its structure, Phenacaine is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300-3100 | N-H Stretch (Amidine) | R-NH-R | Medium |

| ~3080-3010 | Aromatic C-H Stretch | Ar-H | Medium-Weak |

| ~2980-2850 | Aliphatic C-H Stretch | -CH₃, -CH₂ | Strong |

| ~1660-1640 | C=N Stretch | Imine/Amidine | Strong |

| ~1610-1580 | C=C Stretch | Aromatic Ring | Medium |

| ~1510 | C=C Stretch | Aromatic Ring | Strong |

| ~1240 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1170 | In-plane C-H Bend | Aromatic Ring | Medium |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~830 | Out-of-plane C-H Bend | 1,4-disubstituted (para) | Strong |

Interpretation

The IR spectrum confirms the presence of key structural features. The strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl-alkyl ether linkages. A strong peak around 1650 cm⁻¹ indicates the C=N double bond of the amidine group. Aromaticity is confirmed by C=C stretching bands near 1600 and 1510 cm⁻¹ and the strong out-of-plane C-H bending vibration around 830 cm⁻¹, which is indicative of para-substitution on the benzene rings. Finally, absorptions in the 2850-2980 cm⁻¹ region confirm the presence of the aliphatic ethyl and methyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenacaine in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the instrument software to generate the NMR spectrum, which plots signal intensity versus chemical shift in parts per million (ppm).[9]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The predicted chemical shifts are based on the known structure of Phenacaine and data from structurally similar compounds like Phenacetin.[10]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | d (doublet) | 8H | Aromatic Protons (Ar-H) |

| ~4.0 | q (quartet) | 4H | Methylene Protons (-O-CH₂-CH₃) |

| ~2.1 | s (singlet) | 3H | Amidine Methyl Protons (-C(CH₃)=N) |

| ~1.4 | t (triplet) | 6H | Ethyl Methyl Protons (-O-CH₂-CH₃) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Amidine Carbon (-C(CH₃)=N) |

| ~155 | Aromatic C-O |

| ~145 | Aromatic C-N |

| ~122 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~64 | Methylene Carbon (-O-CH₂) |

| ~18 | Amidine Methyl Carbon (-C(CH₃)) |

| ~15 | Ethyl Methyl Carbon (-CH₃) |

Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The aromatic protons would appear as a doublet in the 6.8-7.0 ppm region. The ethoxy groups give rise to a characteristic quartet (~4.0 ppm) and triplet (~1.4 ppm) pattern. A singlet around 2.1 ppm would correspond to the methyl group on the amidine carbon. The ¹³C NMR spectrum will confirm the presence of the eight unique carbon environments in the molecule, with distinct signals for the amidine, aromatic, and aliphatic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. It is primarily used for quantitative analysis but can also serve as a preliminary identification tool.[11]

Experimental Protocol

-

Sample Preparation: Prepare a dilute stock solution of Phenacaine in a UV-transparent solvent (e.g., ethanol or 0.1 M HCl).[12] Further dilute to a concentration that gives an absorbance reading between 0.2 and 1.0.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its absorption spectrum, typically over a range of 200-400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[11]

Data Presentation: Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Chromophore |

| Ethanol | ~280 - 290 nm | p-Ethoxyphenyl group |

Interpretation

The UV spectrum of Phenacaine is dominated by the π → π* electronic transitions within its two p-ethoxyphenyl chromophores. Due to this extensive conjugation, a strong absorption band is expected in the 280-290 nm range. The exact λmax and molar absorptivity are solvent-dependent. While not sufficient for unambiguous identification alone, the UV-Vis spectrum is a valuable tool for quantitative analysis using the Beer-Lambert law and for confirming the presence of the aromatic system when compared against a known reference standard.[11]

Overall Analytical Workflow

A logical workflow for the identification of an unknown sample suspected to be Phenacaine integrates these techniques for a high-confidence result.

References

- 1. Phenacaine | C18H22N2O2 | CID 7588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacaine Datasheet DC Chemicals [dcchemicals.com]

- 3. Phenacaine [webbook.nist.gov]

- 4. Phenacaine [webbook.nist.gov]

- 5. whitman.edu [whitman.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 8. vm36.upi.edu [vm36.upi.edu]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. quora.com [quora.com]

Phenacaine synthesis pathway and key intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Phenacaine (N,N'-bis(4-ethoxyphenyl)acetamidine), a topical anesthetic. The document details the key chemical transformations, intermediates, and reaction mechanisms. All quantitative data found in the cited literature is summarized, and detailed experimental protocols are provided.

Introduction

Phenacaine, also known as Holocaine, is a local anesthetic primarily used in ophthalmology.[1] Its synthesis can be achieved through multiple routes, with the most common pathways involving either the condensation of p-phenetidine with an orthoester or a patented method starting from phenacetin. This guide will explore these two primary synthetic routes.

Pathway 1: Synthesis from p-Phenetidine and Triethyl Orthoacetate

This pathway involves a two-step process initiated by the condensation of p-phenetidine with triethyl orthoacetate to form a key imino ether intermediate. This intermediate subsequently reacts with a second equivalent of p-phenetidine to yield Phenacaine.[1]

Key Intermediates

-

Ethyl N-(4-ethoxyphenyl)acetimidate (Imino Ether/Pinner Salt): This is a crucial intermediate formed in the first step. Pinner salts are generally formed by the reaction of a nitrile with an alcohol in the presence of an acid catalyst, though in this synthesis, an orthoester is used as the electrophile.

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the amino group of p-phenetidine on the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of two molecules of ethanol to form the imino ether intermediate. The intermediate then undergoes a reaction with a second molecule of p-phenetidine, leading to the displacement of the remaining ethoxy group and the formation of the final amidine product, Phenacaine.

Experimental Protocol

While specific, detailed experimental protocols for the synthesis of Phenacaine via this exact route are not extensively available in the reviewed literature, a general procedure can be outlined based on similar reactions involving orthoesters and amines.

-

Step 1: Formation of the Imino Ether Intermediate.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, equimolar amounts of p-phenetidine and triethyl orthoacetate are dissolved in a suitable anhydrous solvent (e.g., toluene or xylene).

-

A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours to drive the condensation and remove the ethanol byproduct, for example, by using a Dean-Stark apparatus.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imino ether intermediate.

-

-

Step 2: Formation of Phenacaine.

-

The crude imino ether intermediate is dissolved in a high-boiling point solvent.

-

An equimolar amount of p-phenetidine is added to the solution.

-

The mixture is heated, allowing the second condensation reaction to occur, which results in the elimination of another molecule of ethanol.

-

After the reaction is complete, the mixture is cooled, and the crude Phenacaine is isolated.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

-

Quantitative Data

Specific yield and reaction condition data for this pathway were not available in the searched literature. The efficiency of the reaction is dependent on factors such as the purity of the reactants, the efficiency of byproduct removal, and the reaction time and temperature.

Pathway 2: Patented Synthesis from Phenacetin

A patented method for Phenacaine synthesis utilizes phenacetin as the starting material. This process involves the conversion of phenacetin to an enol chloride intermediate, which is then reacted with p-phenetidine.[1]

Key Intermediates

-

N-(4-ethoxyphenyl)acetimidoyl chloride (Enol Chloride): This reactive intermediate is formed by the treatment of phenacetin with a chlorinating agent like phosphorus trichloride.

Reaction Mechanism

The first step of this pathway is the conversion of the amide group in phenacetin into an imidoyl chloride (an enol chloride tautomer). This is achieved by reacting phenacetin with phosphorus trichloride (PCl3). The resulting enol chloride is a reactive electrophile. In the second step, the enol chloride is treated with p-phenetidine. The amino group of p-phenetidine acts as a nucleophile, attacking the imidoyl carbon and displacing the chloride ion to form Phenacaine.

Experimental Protocol

-

Step 1: Formation of the Enol Chloride Intermediate.

-

Phenacetin is suspended in an inert, anhydrous solvent (e.g., chloroform or dichloromethane) in a reaction vessel protected from moisture.

-

Phosphorus trichloride is added dropwise to the suspension, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until the formation of the enol chloride is complete, which can be monitored by spectroscopic methods.

-

The excess PCl3 and the solvent can be removed under reduced pressure.

-

-

Step 2: Formation of Phenacaine.

-

The crude enol chloride is dissolved in an anhydrous solvent.

-

A solution of p-phenetidine in the same solvent is added to the enol chloride solution. An acid scavenger, such as a tertiary amine (e.g., triethylamine), may be added to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred, possibly with heating, to drive the reaction to completion.

-

Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove any remaining acid and salts.

-

The organic layer is dried, and the solvent is evaporated to yield crude Phenacaine.

-

Purification is typically performed by recrystallization.

-

Quantitative Data

Quantitative data, such as reaction yields and specific conditions for this patented synthesis, are not detailed in the available public-domain literature.

Summary of Reactants and Products

| Pathway | Starting Materials | Key Intermediates | Product |

| 1 | p-Phenetidine, Triethyl orthoacetate | Ethyl N-(4-ethoxyphenyl)acetimidate | Phenacaine |

| 2 | Phenacetin, Phosphorus trichloride, p-Phenetidine | N-(4-ethoxyphenyl)acetimidoyl chloride | Phenacaine |

Visualizing the Synthesis Pathways

The following diagrams illustrate the two primary synthesis pathways for Phenacaine.

Caption: Pathway 1: Synthesis of Phenacaine from p-Phenetidine and Triethyl Orthoacetate.

References

Understanding the Anesthetic Properties of Phenacaine at a Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacaine, an ester-type local anesthetic primarily utilized in ophthalmology, exerts its nerve-blocking effects through a multifaceted molecular mechanism. The principal pathway involves the state-dependent blockade of voltage-gated sodium channels (Nav), which is characteristic of local anesthetics. Phenacaine binds to a specific site within the inner pore of these channels, stabilizing their inactivated state and thereby preventing the propagation of action potentials. Beyond this primary mechanism, evidence suggests that Phenacaine also modulates intracellular signaling cascades by inhibiting calmodulin-dependent Ca²⁺-ATPase and cyclic nucleotide phosphodiesterases. This guide provides an in-depth exploration of these molecular interactions, details the experimental protocols used to investigate them, and presents a framework for understanding Phenacaine's structure-activity relationship.

Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary anesthetic action of Phenacaine, like other local anesthetics, is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2]

The Modulated Receptor Hypothesis

Local anesthetics exhibit a state-dependent affinity for Nav channels, a concept explained by the Modulated Receptor Hypothesis. These drugs bind with significantly higher affinity to the open and inactivated states of the channel compared to the resting state.[2][3] This "use-dependent" block means that the anesthetic effect is more pronounced in rapidly firing neurons, as more channels are in a susceptible (open or inactivated) state.[4] The unionized form of the lipophilic Phenacaine molecule crosses the neuronal membrane, after which it equilibrates into its ionized, cationic form within the slightly more acidic intracellular environment.[2] This charged form then accesses the binding site from the cytoplasmic side of the channel.[4]

The Molecular Binding Site

The binding site for local anesthetics is located within the inner pore of the Nav channel's α-subunit.[4][5] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV).[5][6] Specific amino acid residues are critical for this interaction. Mutagenesis studies have identified a phenylalanine residue in domain IV's S6 segment (DIVS6) and a tyrosine residue, also in DIVS6, as major determinants of high-affinity, state-dependent block.[7] The aromatic ring of the anesthetic molecule is thought to interact with these residues, while the charged amine head creates an electrostatic barrier to Na⁺ ion permeation.[8]

Secondary Signaling Pathways

Phenacaine's molecular activity extends beyond direct channel blockade, influencing key intracellular signaling enzymes.

Inhibition of Calmodulin-Dependent Ca²⁺-ATPase

References

- 1. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 3. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Determinants of Drugs Acting on the Nav1.8 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of basal and calmodulin-activated Ca2+-pump ATPase by fractionated compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of calcium-dependent and calmodulin-dependent enzymes by drug-calmodulin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Phenacaine Stock Solutions for In Vitro Assays

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of phenacaine hydrochloride stock solutions intended for in vitro biological assays. Due to the limited availability of specific solubility data in peer-reviewed literature, this guide emphasizes a systematic approach to solvent selection and solubility testing. The included protocols and data tables are designed for researchers, scientists, and drug development professionals to ensure consistency and accuracy in their experiments. Additionally, this note outlines the primary mechanism of action for phenacaine as a local anesthetic.

Introduction

Phenacaine is a local anesthetic agent that exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation. In in vitro research, phenacaine is utilized to study mechanisms of local anesthesia, neuronal excitability, and for cytotoxicity assessments.[1][2][3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a standardized protocol for preparing phenacaine stock solutions and discusses important considerations for its use in cell-based assays.

Properties of Phenacaine

-

Chemical Name: N,N'-Bis(4-ethoxyphenyl)acetamidine hydrochloride

-

Molecular Formula: C₁₈H₂₂N₂O₂ · HCl

-

Molecular Weight: 334.8 g/mol

-

Primary Mechanism of Action: Blocker of voltage-gated sodium channels (Naᵥ).

Quantitative Data Summary

Due to sparse specific data for phenacaine, the following table provides a guide for selecting a suitable solvent. It is imperative for the researcher to empirically determine the solubility of their specific lot of phenacaine hydrochloride. For in vitro assays, Dimethyl Sulfoxide (DMSO) is often a preferred solvent for organic compounds due to its high solubilizing power and miscibility with aqueous cell culture media.[4][5]

| Solvent | Recommended Starting Concentration for Solubility Test | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-100 mM | Preferred solvent for creating high-concentration stocks. Ensure final DMSO concentration in culture media is non-toxic to cells (typically <0.5%).[4] |

| Ethanol (EtOH) | 10-50 mM | Can be used, but its volatility may lead to concentration changes over time.[4] Check for cell line sensitivity. |

| Sterile Deionized Water | 1-10 mM | Solubility may be limited. Phenacaine hydrochloride is the salt form and should have some aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | 1-10 mM | Physiologically relevant buffer. Check for precipitation after dissolution and storage. |

Experimental Protocols

Protocol for Determining Phenacaine Solubility

This protocol outlines a method to empirically determine the solubility of phenacaine hydrochloride in a chosen solvent.

-

Preparation: Weigh out a small, precise amount of phenacaine hydrochloride powder (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Solvent Addition: Add a calculated volume of the test solvent (e.g., 29.87 µL of DMSO to achieve a 100 mM starting concentration).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.

-

Confirmation: If the powder dissolves completely, the compound is soluble at that concentration. If not, add additional solvent in known increments and repeat steps 3-4 until full dissolution is achieved, recalculating the final concentration.

Protocol for Preparation of a 100 mM Phenacaine Stock Solution in DMSO

Materials:

-

Phenacaine hydrochloride (MW: 334.8 g/mol )

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable pipette tips

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of phenacaine hydrochloride required. For 1 mL of a 100 mM stock solution: Mass = (0.1 mol/L) * (1 L / 1000 mL) * (334.8 g/mol ) * 1 mL = 0.03348 g = 33.48 mg

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 33.48 mg of phenacaine hydrochloride and transfer it to a sterile vial.

-

Dissolution: Add 1 mL of sterile DMSO to the vial.

-

Mixing: Cap the vial securely and vortex at room temperature until the powder is completely dissolved. A brief, gentle warming (to 37°C) may be applied if necessary.

-

Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. Filtration is generally not required and may lead to loss of compound.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions

-

Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your assay.

-

Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture well is below the cytotoxic threshold for the cell line being used (typically <0.5%).

-

Use: Add the final working solutions to the cells immediately after preparation.

Diagrams and Workflows

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for Phenacaine Stock Solution Preparation.

Mechanism of Action: Sodium Channel Blockade

Caption: Phenacaine blocks sodium influx, inhibiting action potentials.

Safety and Handling

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling phenacaine hydrochloride powder and its solutions.

-

Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety and disposal information.

Stability and Storage

The stability of drugs in solution can be affected by the components of cell culture media.[6][7][8] To minimize degradation and ensure consistent results:

-

Stock Solutions: Store concentrated stock solutions in DMSO at -20°C or -80°C in tightly sealed, light-protected aliquots. Under these conditions, the stock should be stable for several months.

-

Working Solutions: Prepare fresh working solutions in culture medium for each experiment. Do not store diluted solutions of phenacaine in aqueous media for extended periods, as the stability has not been characterized.

References

- 1. A microfluidic gradient maker for toxicity testing of bupivacaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellculturedish.com [cellculturedish.com]

Protocol for a Comprehensive Electrophysiological Analysis of Phenacaine on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Electrophysiological Profile of Phenacaine

Phenacaine is a local anesthetic whose precise interactions with various ion channels at a quantitative level are not extensively documented in publicly available scientific literature. As with other local anesthetics, its primary mechanism of action is expected to be the blockade of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation in excitable cells. However, local anesthetics are also known to interact with other ion channels, such as potassium and calcium channels, which can contribute to both their therapeutic and toxic effects.

This document provides a detailed set of protocols for the systematic investigation of Phenacaine's effects on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp technique. While specific IC50 values for Phenacaine are not available from our search, these protocols will enable researchers to determine these and other key electrophysiological parameters.

Mechanism of Action: Local Anesthetic Interaction with Voltage-Gated Sodium Channels

Local anesthetics, including presumably Phenacaine, exert their primary effect by blocking voltage-gated sodium channels. The canonical understanding of this interaction involves the local anesthetic molecule crossing the cell membrane in its uncharged form. Once inside the cell, it exists in an equilibrium between its charged and uncharged states. The charged form is thought to bind to a receptor site within the pore of the sodium channel, accessible from the intracellular side. This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening, thereby blocking the influx of sodium ions that is necessary for the generation of an action potential.

Caption: General signaling pathway of local anesthetic action.

Quantitative Data Summary

Table 1: Effect of Phenacaine on Voltage-Gated Sodium Channels (Nav)

| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | Phenacaine Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |

| e.g., HEK293 expressing Nav1.5 | -100 | -10 | 1 | |||

| 10 | ||||||

| 100 | ||||||

| e.g., Dorsal Root Ganglion Neurons | -80 | 0 | 1 | |||

| 10 | ||||||

| 100 |

Table 2: Effect of Phenacaine on Voltage-Gated Potassium Channels (Kv)

| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | Phenacaine Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |

| e.g., CHO expressing hERG | -80 | +20 | 1 | |||

| 10 | ||||||

| 100 | ||||||

| e.g., Cortical Neurons | -70 | +40 | 1 | |||

| 10 | ||||||

| 100 |

Table 3: Effect of Phenacaine on Voltage-Gated Calcium Channels (Cav)

| Cell Type/Channel Subtype | Holding Potential (mV) | Test Potential (mV) | Phenacaine Conc. (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |

| e.g., HEK293 expressing Cav1.2 | -90 | +10 | 1 | |||

| 10 | ||||||

| 100 | ||||||

| e.g., PC12 Cells | -80 | 0 | 1 | |||

| 10 | ||||||

| 100 |

Experimental Workflow for Electrophysiological Characterization

The following diagram outlines a typical workflow for characterizing the effects of a compound like Phenacaine on ion channels using patch-clamp electrophysiology.

Caption: Workflow for patch-clamp electrophysiology experiments.

Detailed Experimental Protocols

The following are generalized whole-cell patch-clamp protocols that can be adapted for the study of Phenacaine on different ion channels. Note: All concentrations and voltage protocols should be optimized based on the specific cell type and ion channel being investigated.

Protocol 1: Characterization of Phenacaine's Effect on Voltage-Gated Sodium Channels (Nav)

-

Cell Preparation:

-

Culture cells expressing the Nav channel of interest (e.g., HEK293 cells stably expressing Nav1.5) or primary neurons (e.g., dorsal root ganglion neurons) on glass coverslips.

-

Use cells at a confluence of 50-70%.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF minimizes potassium currents).

-

Phenacaine Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) of Phenacaine hydrochloride in deionized water and make fresh dilutions in the external solution on the day of the experiment.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.

-

Hold the cell at a membrane potential of -100 mV to ensure channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Record baseline currents in the absence of Phenacaine.

-

Perfuse the recording chamber with external solution containing increasing concentrations of Phenacaine (e.g., 0.1, 1, 10, 100, 1000 µM).

-

At each concentration, record the sodium currents using the same voltage protocol.

-

Perform a washout with the control external solution to check for reversibility of the block.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Calculate the percentage of current inhibition for each Phenacaine concentration.

-

Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value and Hill slope.

-

Protocol 2: Characterization of Phenacaine's Effect on Voltage-Gated Potassium Channels (Kv)

-

Cell Preparation:

-

Use cells expressing the Kv channel of interest (e.g., CHO cells expressing hERG) or primary neurons.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Phenacaine Stock Solution: As described in Protocol 1.

-

-

Electrophysiological Recording:

-

Follow the general patch-clamp procedure as in Protocol 1.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms to 2 s, depending on the channel kinetics) to elicit potassium currents.

-

Record baseline currents.

-

Apply increasing concentrations of Phenacaine and record the corresponding currents.

-

Perform a washout.

-

-

Data Analysis:

-

Measure the peak or steady-state outward current.

-

Calculate the percentage of inhibition and determine the IC50 and Hill slope as described for sodium channels.

-

Protocol 3: Characterization of Phenacaine's Effect on Voltage-Gated Calcium Channels (Cav)

-

Cell Preparation:

-

Use cells expressing the Cav channel of interest (e.g., HEK293 cells expressing Cav1.2) or a suitable cell line like PC12.

-

-

Solutions:

-

External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

-

Phenacaine Stock Solution: As described in Protocol 1.

-

-

Electrophysiological Recording:

-

Follow the general patch-clamp procedure.

-

Hold the cell at a membrane potential of -90 mV.

-

Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.

-

Record baseline currents.

-

Apply increasing concentrations of Phenacaine and record the corresponding currents.

-

Perform a washout.

-

-

Data Analysis:

-

Measure the peak inward current.

-

Calculate the percentage of inhibition and determine the IC50 and Hill slope.

-

By following these detailed protocols, researchers can systematically and rigorously characterize the electrophysiological effects of Phenacaine on key ion channels, contributing valuable data to the understanding of its pharmacological profile.

Application of Phenacaine in Neuroscience Research for Nerve Blocking

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacaine is a topical local anesthetic that has been traditionally used in ophthalmology. However, its mechanism of action as a voltage-gated sodium channel blocker presents potential applications in neuroscience research for nerve blocking. By reversibly inhibiting the initiation and conduction of nerve impulses, Phenacaine can be a valuable tool for studying neuronal circuits, investigating pain pathways, and developing novel analgesic drugs. These application notes provide a comprehensive overview of the use of Phenacaine for nerve blocking in a research setting, including its mechanism of action, comparative efficacy, and detailed experimental protocols.

Mechanism of Action

Phenacaine, like other local anesthetics, exerts its nerve-blocking effect by inhibiting voltage-gated sodium channels in the neuronal membrane. The influx of sodium ions through these channels is essential for the depolarization phase of an action potential. Phenacaine binds to a site within the pore of the sodium channel, stabilizing it in an inactive state and thereby preventing sodium ion conductance. This action increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential.

Figure 1: Mechanism of Phenacaine's nerve-blocking action.

Quantitative Data on Nerve Blocking Properties

Direct quantitative data on the nerve-blocking properties of Phenacaine in neuroscience research models is limited in publicly available literature. However, by comparing its chemical structure (ester-type) and primary application (topical anesthesia) with other well-characterized local anesthetics, we can infer its relative potency and duration of action.

| Property | Phenacaine (Estimated) | Procaine (Reference) | Tetracaine (Reference) | Lidocaine (Reference) |

| Potency | Intermediate | Low | High | Intermediate |

| Onset of Action | Rapid | Rapid | Slow | Rapid |

| Duration of Action | Short to Intermediate | Short | Long | Intermediate |

| IC50 (Sodium Channel Block) | Not Reported | ~50-100 µM | ~5-10 µM | ~200-500 µM |

| Neurotoxicity (LD50 in neuronal cells) | Not Reported | >10 mM[1] | ~1 mM[1] | ~3.4 mM[1] |

Note: The values for Phenacaine are estimations based on its classification as an ester-type local anesthetic with properties reportedly more potent than procaine but less potent and with a shorter duration of action than tetracaine. Researchers should determine the precise effective concentrations and durations for their specific experimental models.

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp for Assessing Sodium Channel Blockade

This protocol describes how to assess the inhibitory effect of Phenacaine on voltage-gated sodium channels in cultured neurons using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons)

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Phenacaine hydrochloride stock solution (e.g., 10 mM in distilled water, sterile filtered)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Prepare a series of dilutions of Phenacaine in the external solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

-

Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Hold the cell at a holding potential of -80 mV.

-

To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

-

Record the baseline sodium currents in the absence of Phenacaine.

-

Perfuse the recording chamber with the external solution containing the lowest concentration of Phenacaine and allow it to equilibrate for 2-3 minutes.

-

Record the sodium currents in the presence of Phenacaine.

-

Repeat steps 8 and 9 for each increasing concentration of Phenacaine.

-

Wash out the drug by perfusing with the external solution and record the recovery of the sodium currents.

-

Analyze the data by measuring the peak sodium current amplitude at each voltage step for each Phenacaine concentration.

-

Construct a concentration-response curve to determine the IC50 of Phenacaine for sodium channel blockade.

Figure 2: Workflow for in vitro assessment of Phenacaine.

In Vivo: Rat Sciatic Nerve Block Model

This protocol describes a method to evaluate the sensory and motor nerve blocking efficacy and duration of Phenacaine in a rat model.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Phenacaine hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline)

-

Anesthetic for induction and maintenance (e.g., isoflurane)

-

Nerve stimulator

-

27-gauge injection needle

-

Hot plate or radiant heat source for sensory testing

-

Grip strength meter for motor testing

Procedure:

-

Anesthetize the rat with isoflurane.

-

Place the rat in a lateral recumbent position with the hindlimb to be injected facing up.

-

Locate the sciatic nerve between the greater trochanter and the ischial tuberosity.

-

Use a nerve stimulator to confirm the location of the sciatic nerve by observing plantar flexion of the paw at a low current (0.2-0.5 mA).

-

Inject a small volume (e.g., 0.1-0.2 mL) of the Phenacaine solution perineurally.

-

Allow the rat to recover from anesthesia.

-

Sensory Block Assessment: At regular intervals (e.g., every 15 minutes), place the rat on a hot plate set to a non-noxious temperature (e.g., 50-55°C) and measure the paw withdrawal latency. An increased latency indicates a sensory block.

-

Motor Block Assessment: At the same intervals, assess the grip strength of the injected hindlimb using a grip strength meter. A decrease in grip strength indicates a motor block.

-

Continue assessments until the sensory and motor functions return to baseline levels to determine the duration of the block.

-

A control group should be injected with an equal volume of sterile saline.

Figure 3: Workflow for in vivo sciatic nerve block experiment.

Neurotoxicity Considerations

All local anesthetics, including Phenacaine, have the potential to be neurotoxic at high concentrations or with prolonged exposure. Researchers should be mindful of these potential effects and use the lowest effective concentration for the shortest duration necessary to achieve the desired experimental outcome. It is recommended to perform preliminary dose-response studies to determine the optimal concentration for nerve block with minimal toxicity. Signs of neurotoxicity can include neuronal apoptosis and necrosis. In vivo, high systemic concentrations can lead to central nervous system and cardiovascular toxicity.

Conclusion

Phenacaine's mechanism as a voltage-gated sodium channel blocker makes it a potentially useful tool for nerve blocking in neuroscience research. While specific quantitative data for its use in this context is not extensively documented, the provided protocols for in vitro and in vivo assessment can be adapted to characterize its efficacy and duration of action. By following these guidelines and considering the potential for neurotoxicity, researchers can effectively utilize Phenacaine to investigate a wide range of questions in neuroscience. Further research is warranted to establish a more comprehensive profile of Phenacaine's nerve-blocking properties for research applications.

References

Phenacaine as a Pharmacological Tool in Cellular Toxicology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenacaine and its analogs as pharmacological tools in cellular toxicology research. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and the involvement of key signaling pathways. Due to limited direct data on phenacaine, information from structurally related compounds, such as phenazine and other local anesthetics like proparacaine, has been integrated to provide a representative framework for experimental design.

Introduction